molecular formula C26H30N2O5 B607749 4-(1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺基)苯甲酸丙酯 CAS No. 300833-95-8

4-(1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺基)苯甲酸丙酯

货号 B607749
CAS 编号: 300833-95-8
分子量: 450.5 g/mol
InChI 键: MDLUYYGRCGDKGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)benzoate is a synthetic compound that has been studied for its potential biological activities. It has been found to have a wide range of applications, from in vivo and in vitro studies to biochemical and physiological effects.

科学研究应用

  1. 合成与生物活性: Ukrainets 等人 (2013) 开发了一种制备一系列化合物的方法,包括所讨论的化合物,并检查了它们的镇痛和利尿特性。他们的研究有助于了解这些化合物的合成和潜在治疗应用 (Ukrainets 等,2013)

  2. 合成技术: Kobayashi 等人 (2003) 提出了一种合成 4-羟基-1,2-二氢喹啉-3-羧酸酯衍生物的方法,展示了可应用于合成 4-(1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺基)苯甲酸丙酯的技术 (Kobayashi 等,2003)

  3. 结构分析和生物特性: Ukrainets 等人 (2014) 的另一项研究重点关注类似化合物的结构分析和生物活性,深入了解它们的潜在治疗用途 (Ukrainets 等,2014)

  4. 相关化合物的合成: Kovalenko 等人 (2019) 描述了一种合成相关化合物的创新方法,该方法可以为 4-(1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺基)苯甲酸丙酯的合成过程提供参考 (Kovalenko 等,2019)

  5. 药理学潜力: Gorojankina 等人 (2013) 鉴定和表征了一种新型的喹啉甲酰胺衍生物,该衍生物与 4-(1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺基)苯甲酸丙酯密切相关,作为具有再生医学潜力的 Smoothened (Smo) 激动剂 (Gorojankina 等,2013)

  6. 抗缺氧活性: Ukrainets 等人 (2014) 探讨了 4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸衍生物的抗缺氧作用,这可能表明 4-(1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺基)苯甲酸丙酯具有类似的潜力 (Ukrainets 等,2014)

属性

IUPAC Name

propyl 4-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLUYYGRCGDKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300833-95-8
Record name 300833-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does GSA-10 interact with its target, Smoothened (Smo), and what are the downstream effects of this interaction?

A1: GSA-10 is a novel small-molecule agonist of Smo, a key receptor in the Hedgehog (Hh) signaling pathway. Unlike traditional Smo agonists, GSA-10 does not bind to the classic bodipy-cyclopamine binding site. [] Instead, it interacts with a novel allosteric site on Smo, as evidenced by its lack of competition with cyclopamine and CUR61414. [] Despite this unique binding mode, GSA-10 still activates Smo, leading to the downstream effect of promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts. []

Q2: How does the structure of GSA-10 relate to its activity as a Smo agonist? Are there any structure-activity relationship (SAR) studies available?

A2: While the provided research does not delve into detailed SAR studies, it highlights key structural features of GSA-10. The molecule possesses two hydrogen bond acceptor groups and four hydrophobic regions, fitting a pharmacophoric model for Smo agonists. [] This suggests that these features are important for its interaction with Smo and subsequent agonistic activity. Further research exploring modifications to these structural features would be needed to establish a comprehensive SAR profile for GSA-10 and potentially guide the development of more potent or selective Smo modulators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。